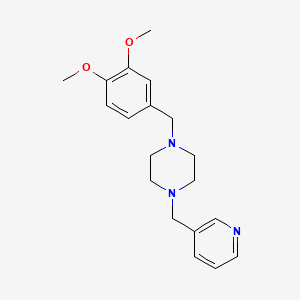
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and chemical biology.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depends on its specific application. In the pharmaceutical industry, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in disease progression. In materials science, it acts as a donor or acceptor material in organic electronics, depending on its electronic properties. In chemical biology, it undergoes a chemical reaction with ROS, leading to the formation of a fluorescent product that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depend on its specific application. In the pharmaceutical industry, it has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. In materials science, it exhibits electronic and optical properties that are suitable for various organic electronic devices. In chemical biology, it can be used to visualize ROS in cells, providing insights into their role in cellular signaling and disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its electronic and optical properties can be tuned by modifying its chemical structure. However, its limitations include its low solubility in aqueous solutions, which can limit its use in biological applications, and its potential toxicity, which can affect its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one. In the pharmaceutical industry, it can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it can be further studied for its potential applications in organic electronics, such as OLEDs and organic solar cells. In chemical biology, it can be further studied for its potential as a fluorescent probe for the detection of ROS in cells, and for its potential to modulate ROS levels in vivo.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which involves the formation of an imine intermediate, followed by cyclization to form the oxazine ring. The yield of the product is around 60-70%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. In chemical biology, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-7-8-12(9-15(11)20(22)23)14-10-17(21)25-18(19-14)13-5-3-4-6-16(13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMMZLWZVCFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)